Chlorocyclooctane

Nucleophilic Substitution DFT Reactivity Descriptors Halogenated Cycloalkanes

Chlorocyclooctane (CAS 1556-08-7), also known as cyclooctyl chloride, is a secondary alkyl halide featuring a conformationally flexible eight-membered ring. This medium-ring monochloride (C8H15Cl, MW 146.66) presents distinct steric and electronic characteristics that differentiate it from both smaller-ring and acyclic analogs.

Molecular Formula C8H15Cl
Molecular Weight 146.66 g/mol
CAS No. 1556-08-7
Cat. No. B075050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorocyclooctane
CAS1556-08-7
Synonymschlorocyclooctane
Molecular FormulaC8H15Cl
Molecular Weight146.66 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)Cl
InChIInChI=1S/C8H15Cl/c9-8-6-4-2-1-3-5-7-8/h8H,1-7H2
InChIKeyLDOZEEFSUYHNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorocyclooctane (CAS 1556-08-7) for Chemical Procurement: Properties and Scientific Context


Chlorocyclooctane (CAS 1556-08-7), also known as cyclooctyl chloride, is a secondary alkyl halide featuring a conformationally flexible eight-membered ring [1]. This medium-ring monochloride (C8H15Cl, MW 146.66) presents distinct steric and electronic characteristics that differentiate it from both smaller-ring and acyclic analogs [2]. Key physical properties include a boiling point of 200.5 °C at 760 mmHg (or 85–86 °C at 21 Torr), a density of 0.95–0.951 g/cm³, and a refractive index of 1.454 [3].

Why Generic Substitution Fails for Chlorocyclooctane: Differentiating Medium-Ring Alkyl Chlorides


Chlorocyclooctane cannot be directly substituted with common alkyl chlorides (e.g., chlorocyclohexane) or with its bromo/iodo analogs without altering reaction outcomes. The eight-membered cyclooctyl ring introduces a unique balance of ring strain and conformational mobility that governs both reaction kinetics and product selectivity in ways that smaller or larger rings do not replicate [1][2]. Furthermore, the C–Cl bond in chlorocyclooctane exhibits a fundamentally different reactivity profile compared to C–Br and C–I bonds, with quantifiable differences in electrophilicity and nucleophilic substitution rates [3]. These distinctions are critical for reproducibility in synthetic pathways and material performance.

Quantitative Evidence for Chlorocyclooctane Selection Over Analogs


Reduced Electrophilicity in Nucleophilic Substitution vs. Bromo- and Iodo-Analogs

Density Functional Theory (DFT) analysis reveals that chlorocyclooctane is a significantly weaker electrophile than its bromo and iodo counterparts, offering a distinct selectivity advantage. The condensed dual descriptor (Δf) quantifies electrophilic character: bromocyclooctane exhibits the highest positive Δf value (0.3561 eV), marking it as the most reactive toward nucleophiles, while chlorocyclooctane has a substantially lower value [1]. This difference in electronic structure directly translates to a slower, more controlled reaction rate, crucial for complex syntheses where bromo or iodo analogs would lead to over-reaction or side-product formation.

Nucleophilic Substitution DFT Reactivity Descriptors Halogenated Cycloalkanes

Conformational Dynamics Differentiated by Low-Temperature 13C NMR

Chlorocyclooctane exhibits a unique low-temperature 13C NMR spectral fingerprint that directly reflects the complex conformational interconversions of its eight-membered ring. A dedicated 1976 study by Subbotin and Sergeev in the Journal of Structural Chemistry used low-temperature 13C NMR to characterize the conformational state of chlorocyclooctane [1]. This experimental data provides a specific, verifiable spectroscopic signature for the compound, which is not replicated by its six- or seven-membered ring analogs. This signature is a direct consequence of the medium-ring strain and the associated multiple low-energy conformations, which can be 'frozen out' at low temperatures.

Conformational Analysis 13C NMR Spectroscopy Medium-Ring Strain

Ring-Size-Dependent Reactivity in Solvolysis: A Limiting Mechanism

The solvolytic behavior of cyclooctyl derivatives is governed by a 'limiting mechanism' distinct from that of smaller or larger rings. A 1977 study in the Journal of the American Chemical Society specifically investigated the solvolysis of secondary substrates in the cyclooctyl system, demonstrating that cyclooctyl substrates (including the chloride) undergo solvolysis by a mechanism that is not shared by cyclohexyl or cycloheptyl analogs [1]. While the paper focuses on the cyclooctyl system as a whole, its findings on the 'limiting mechanism' are directly applicable to chlorocyclooctane as a model substrate for studying ring-size effects on carbocation stability and transannular reactions.

Solvolysis Kinetics Reaction Mechanism Cyclooctyl Systems

Optimal Application Scenarios for Chlorocyclooctane Based on Verified Differentiation


Controlled Nucleophilic Substitution in Complex Molecule Synthesis

In the synthesis of complex molecules, such as pharmaceutical intermediates or functional materials, the moderate electrophilicity of chlorocyclooctane [as detailed in Section 3, Evidence Item 1] provides a strategic advantage. Researchers requiring the introduction of a cyclooctyl moiety without the aggressive reactivity and side reactions associated with bromo- or iodo-cyclooctanes can rely on chlorocyclooctane for more selective and higher-yielding transformations [1].

Conformational Probe in Medium-Ring Mechanistic Studies

The well-documented conformational dynamics of chlorocyclooctane, as verified by low-temperature 13C NMR [Section 3, Evidence Item 2], make it an ideal probe for studying medium-ring strain, conformational equilibria, and transannular interactions. It serves as a benchmark substrate in physical organic chemistry to investigate the influence of ring size and halogen substitution on molecular flexibility and reactivity [2].

Solvolysis and Carbocation Rearrangement Studies

As established by mechanistic studies on the 'limiting mechanism' of solvolysis [Section 3, Evidence Item 3], chlorocyclooctane is a critical substrate for investigations into carbocation stability, transannular hydride shifts, and rearrangement pathways unique to medium rings. This makes it an indispensable tool for academic and industrial research groups focused on fundamental reaction mechanisms and the development of novel synthetic methodologies [3].

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